![molecular formula C13H20N2 B1452777 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine CAS No. 938458-85-6](/img/structure/B1452777.png)
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine
Übersicht
Beschreibung
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a 2-methylphenyl group and an ethanamine moiety attached to the 1-position of the pyrrolidine. This structure combines aromatic and aliphatic amine functionalities, making it a versatile scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetonitrile with 1,2-dibromoethane in the presence of a base can lead to the formation of the desired pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of a related pyrrolidine compound on rodent models of anxiety and depression. The results indicated that administration led to a significant reduction in anxiety-like behaviors and an increase in exploratory behavior, suggesting potential anxiolytic properties . This opens avenues for further exploration of this compound in similar contexts.
Case Study 2: Antimicrobial Properties
In another investigation, researchers synthesized several pyrrolidine derivatives and tested their efficacy against the ESKAPE pathogens, known for their multidrug resistance. One derivative exhibited promising results, inhibiting growth at low concentrations. This suggests that this compound could be further explored for its antimicrobial properties, particularly in the context of drug-resistant infections .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core consists of a pyrrolidine-ethanamine backbone, with variability arising from substituents on the pyrrolidine ring or the aromatic group. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Pyrrolidinyl-Ethanamine Derivatives
Pharmacological and Physicochemical Properties
- G-Quadruplex Stabilization : Compound 7 () demonstrated strong binding to c-Myc G-quadruplex DNA, with a melting temperature (ΔTm) increase of 12°C at 5 µM. This suggests that the ethanamine-pyrrolidine moiety enhances stacking interactions with nucleic acids .
- Kinase Inhibition: The TRK kinase inhibitor in incorporates a pyrrolidinyl-ethylamino group, indicating that this scaffold contributes to ATP-binding pocket interactions in enzymatic targets .
- Impact of Substituents :
- Aromatic Groups : The 2-methylphenyl group in the target compound likely enhances lipophilicity (predicted logP ~2.5) compared to the polar trifluoromethylphenyl derivative (logP ~3.0) .
- Steric Effects : Bulkier substituents (e.g., nitroindole in compound 7) may reduce bioavailability but improve target specificity .
Therapeutic Potential
- Oncology : Derivatives like compound 7 and TRK inhibitors highlight the scaffold’s relevance in cancer therapy, targeting oncogenic DNA structures (G-quadruplexes) or signaling pathways .
- Central Nervous System (CNS) : Ethanamine-pyrrolidine hybrids (e.g., : N-ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine) may cross the blood-brain barrier due to moderate molecular weight (~186 Da) and amine functionality .
Limitations and Challenges
Biologische Aktivität
2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its complex biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse scientific literature.
The compound exhibits significant interactions with various biomolecules, influencing enzyme activity and cellular processes. Its structure includes a pyrrolidine ring that interacts with enantioselective proteins, impacting their biological functions. Notably, it can modulate the activity of neurotransmitter receptors, which is pivotal for its potential therapeutic effects.
Cellular Effects
Research indicates that this compound affects several cellular processes:
- Cell Signaling : The compound can activate or inhibit specific signaling pathways, leading to alterations in gene expression and metabolic activities.
- Gene Expression : It influences the transcription of genes associated with neuroprotection and neurotransmission.
- Cell Viability : Studies show that it can enhance or reduce cell viability depending on the concentration and cellular context.
Molecular Mechanism
The biological activity of this compound is attributed to its binding interactions with various molecular targets:
- Enzyme Interaction : It binds to active sites of certain enzymes, either inhibiting or activating them. For instance, it has been shown to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
- Receptor Modulation : The compound acts on neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmitter release and uptake.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Enzyme Inhibition | MAO inhibition | |
Receptor Modulation | Agonist/antagonist effects on receptors | |
Gene Regulation | Modulation of gene expression |
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function, likely due to its antioxidant properties and ability to modulate neurotransmitter levels.
- Addiction Studies : Research has indicated that this compound exhibits opioid-like effects in animal models, suggesting potential for abuse similar to other opioid agonists. Withdrawal symptoms were noted upon cessation in chronic administration studies, emphasizing the need for caution in therapeutic applications.
- Therapeutic Potential in Alzheimer's Disease : A study highlighted its role as a multi-target-directed ligand (MTDL) for Alzheimer’s treatment, demonstrating inhibition of amyloid-beta aggregation and cholinesterase activity, which are critical in the pathology of Alzheimer's disease .
Research Findings
Recent findings emphasize the dual nature of this compound as both a therapeutic agent and a substance with potential for misuse:
- Therapeutic Applications : Clinical trials are ongoing to evaluate its efficacy in treating neurological disorders such as depression and anxiety due to its modulatory effects on serotonin and dopamine systems.
- Abuse Potential : Reports indicate that the compound produces euphoria and other opioid-like effects, raising concerns about its addictive potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine, and what are their respective yields and limitations?
- Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed hydrogenation. For example, in G-quadruplex ligand synthesis, intermediates are generated using 1,3-dibromopropane and protected with pyrrolidine, achieving yields of ~60% . Substitution reactions with amines (e.g., 2-(pyrrolidin-1-yl)ethanamine) are also common, though byproduct formation (e.g., dimers) may require purification via column chromatography . Limitations include sensitivity to reaction conditions and the need for protective groups to prevent undesired side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity assessment and structural elucidation. For impurity profiling, methods like LC-MS can detect trace byproducts (e.g., 2-[(2-Methylphenyl)phenylmethoxy]ethanamine Hydrochloride) at levels <0.1% . Mass spectrometry (MS) is essential for confirming molecular weight, while IR spectroscopy helps identify functional groups like amines and aromatic rings.
Advanced Research Questions
Q. How does the choice of auxiliary ligands in Schiff base complexes influence the catalytic efficiency of manganese(III) complexes involving this compound?
- Answer : In manganese(III)-Schiff base catalysts, auxiliary ligands (e.g., morpholino, piperidinyl) modulate electronic and steric properties. For instance, 2-(pyrrolidin-1-yl)ethanamine-based ligands enhance phospho-ester bond hydrolysis rates by stabilizing transition states through hydrogen bonding and π-stacking interactions . Comparative studies show that bulkier ligands reduce catalytic activity due to steric hindrance, highlighting the need for ligand optimization.
Q. What strategies can mitigate byproduct formation during the synthesis of this compound?
- Answer : Byproducts like 1,3-bis(5-nitro-1H-indol-1-yl)propane arise from competing reactions during nucleophilic substitution. Strategies include:
- Temperature control : Lowering reaction temperatures (<0°C) slows dimerization.
- Catalyst optimization : Using Pd/C with controlled hydrogen pressure improves selectivity .
- Protective groups : Temporarily blocking reactive sites (e.g., tosyl groups) minimizes side reactions .
Q. How can computational models predict the interaction of this compound with G-quadruplex DNA structures?
- Answer : Molecular docking and density functional theory (DFT) simulations reveal binding affinities to G-quadruplex grooves. For example, pyrrolidine-based side chains in analogous ligands stabilize interactions via van der Waals forces and π-π stacking with guanine tetrads . MD simulations further predict that substituents on the phenyl ring (e.g., methyl groups) enhance binding specificity by reducing solvent accessibility.
Q. In multi-step syntheses involving this compound, how do solvent choice and reaction temperature impact yield and purity?
- Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while low temperatures (−78°C to 0°C) suppress undesired polymerization . For example, in benzimidazole derivatives, using 2-(trimethylsilyl)ethoxy groups as protective agents in THF at −20°C increased yields by 30% compared to room-temperature reactions . Post-synthesis, solvent extraction with ethyl acetate effectively isolates the target compound from hydrophilic impurities.
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?
- Answer : Yield variations (e.g., 60% vs. 73% in similar routes ) may stem from differences in catalyst purity, solvent grades, or reaction scaling. To resolve contradictions:
- Reproduce conditions : Strictly adhere to reported stoichiometry and equipment (e.g., inert atmosphere reactors).
- Analytical validation : Cross-check yields using multiple methods (e.g., gravimetric analysis and HPLC).
- Statistical analysis : Perform triplicate experiments to account for operational variability.
Eigenschaften
IUPAC Name |
2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14/h2-5,12H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXTICIQNKNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672366 | |
Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-85-6 | |
Record name | 2-[3-(2-Methylphenyl)pyrrolidin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.